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molecular formula C10H12N2O4S B8633667 Methyl 5-(2-dimethylaminovinyl)-4-nitrothiophene-2-carboxylate

Methyl 5-(2-dimethylaminovinyl)-4-nitrothiophene-2-carboxylate

Cat. No. B8633667
M. Wt: 256.28 g/mol
InChI Key: YSHILLYVPDPIQF-UHFFFAOYSA-N
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Patent
US07884124B2

Procedure details

To a solution of methyl 5-(2-dimethylaminovinyl)-4-nitro-thiophene-2-carboxylate (0.698 g, 2.73 mmol) in MeOH (15.0 mL) were added ammonium formate (0.332 g, 5.26 mmol) and Pd/C (33.2 mg, 10% by weight). The mixture was refluxed for 6 h. Additional ammonium formate (0.664 g, 10.53 mmol) was added to the reaction and the mixture was refluxed for 20 h. Additional ammonium formate (0.664 g, 10.53 mmol) and Pd/C (0.1 g, 30% by weight) were added and the reaction mixture was refluxed for another 8 h. Additional Pd/C (0.1 g, 30% by weight) was added and the mixture was refluxed for another 16 h. The reaction was cooled and filtered through a Celite® plug. The filtrate was concentrated in vacuo, taken up in EtOAc (0.2 L) and washed with water, saturated aq NaCl, dried over Na2SO4, filtered and concentrated in vacuo. The crude product was purified by HPLC to obtain methyl 4H-thieno[3,2-b]pyrrole-2-carboxylate as a yellow solid (0.078 g, 16%). 1H NMR (400 MHz, CDCl3) δ (ppm) 8.40 (s, 1H) 7.71 (s, 1H) 7.20 (t, J=2.7 Hz, 1H) 6.50 (m, 1H), 3.90 (s, 3H).
Quantity
0.698 g
Type
reactant
Reaction Step One
Quantity
0.332 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
33.2 mg
Type
catalyst
Reaction Step One
Quantity
0.664 g
Type
reactant
Reaction Step Two
Quantity
0.664 g
Type
reactant
Reaction Step Three
Name
Quantity
0.1 g
Type
catalyst
Reaction Step Three
Name
Quantity
0.1 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
CN(C)[CH:3]=[CH:4][C:5]1[S:9][C:8]([C:10]([O:12][CH3:13])=[O:11])=[CH:7][C:6]=1[N+:14]([O-])=O.C([O-])=O.[NH4+]>CO.[Pd]>[S:9]1[C:5]2[CH:4]=[CH:3][NH:14][C:6]=2[CH:7]=[C:8]1[C:10]([O:12][CH3:13])=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
0.698 g
Type
reactant
Smiles
CN(C=CC1=C(C=C(S1)C(=O)OC)[N+](=O)[O-])C
Name
Quantity
0.332 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Name
Quantity
33.2 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0.664 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Three
Name
Quantity
0.664 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 20 h
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for another 8 h
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for another 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
FILTRATION
Type
FILTRATION
Details
filtered through a Celite® plug
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
WASH
Type
WASH
Details
washed with water, saturated aq NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by HPLC

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=2NC=CC21)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.078 g
YIELD: PERCENTYIELD 16%
YIELD: CALCULATEDPERCENTYIELD 15.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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